molecular formula C18H15BrFNO B1343317 (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-52-8

(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

カタログ番号: B1343317
CAS番号: 898764-52-8
分子量: 360.2 g/mol
InChIキー: JEHZHFHRIJIGAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898749-35-4) is a benzophenone derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H15BrFNO and a molecular weight of 360.2 g/mol, this compound features a distinct molecular architecture designed for probing biological systems . The structure integrates a 4-bromo-2-fluorophenyl group and a 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety linked by a methanone bridge. The strategic placement of bromine and fluorine atoms on one aromatic ring can be exploited to modulate electronic properties and facilitate further synthetic derivatization via cross-coupling reactions. The dihydropyrrole group on the other ring introduces a saturated heterocycle, a feature commonly found in pharmacologically active compounds that can influence a molecule's conformation, solubility, and interaction with biological targets . While the specific biological data for this compound is not provided, its structural framework suggests significant potential as a key intermediate. Researchers can utilize this compound in the synthesis of more complex molecules for screening against various therapeutic targets. Related bromo-fluoro benzophenone scaffolds have been investigated for their inhibitory activity on enzymes, while heterocycle-substituted compounds are frequently explored in oncology and inflammation research . This product is intended for research purposes only and is not for human or veterinary use.

特性

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZHFHRIJIGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643045
Record name (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-52-8
Record name (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with a CAS number of 898749-35-4 , is an organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrFNOC_{18}H_{15}BrFNO with a molecular weight of 360.22 g/mol . The structure includes a pyrrole ring , which is known for its biological significance, and a fluorophenyl group , which can enhance lipophilicity and binding affinity to biological targets.

Research indicates that similar compounds exhibit selective inhibitory activity against key enzymes such as cyclooxygenases (COXs) , which are involved in the biosynthesis of prostaglandins. These enzymes play critical roles in inflammation and pain signaling pathways. The presence of the fluorine atom in the compound may influence its metabolic stability and interaction with biological targets, enhancing its pharmacological profile .

Targeted Biochemical Pathways

The compound is hypothesized to interact with various biochemical pathways, particularly those involved in:

  • Inflammatory responses : By inhibiting COX enzymes, the compound may reduce inflammation.
  • Cell cycle regulation : Similar compounds have shown effects on cell cycle progression, potentially leading to apoptosis in cancer cells .

Anticancer Activity

A study focused on the anticancer properties of related compounds showed significant growth inhibition against various cancer cell lines. For instance, an analog demonstrated an IC50 value indicating effective cytotoxicity against the MCF-7 breast cancer cell line . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of compounds with similar structures revealed effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess inhibition zones, indicating potential use as an antibacterial agent .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition in MCF-7 cells
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Inhibition of COX EnzymesSelective inhibition observed in related compounds

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its halogen placement (4-bromo, 2-fluoro) and the dihydro-pyrrole methyl group. Key comparisons include:

Compound Name Substituents Core Structure Key Features Reference
Target Compound 4-Bromo-2-fluorophenyl; 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl Methanone Dual halogenation (Br, F); dihydro-pyrrole methyl linker
1-(4-Bromo-2-fluorophenyl)ethanone 4-Bromo-2-fluorophenyl; acetyl Ketone Simpler structure without heterocycle; high similarity (0.98)
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone Bromo-pyrazole; 2,6-difluorophenyl Methanone Pyrazole core; multiple halogens (Br, 2×F)
(3-Bromophenyl)[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone 3-Bromophenyl; dihydro-pyrrole methyl Methanone Bromine at meta position; same dihydro-pyrrole group
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone 3-Chlorophenyl; dihydro-pyrrole methyl Methanone Chlorine substitution; similar heterocyclic linker

Key Observations :

  • Halogen Position : The target compound’s 4-bromo-2-fluoro substitution contrasts with analogs like the 3-bromo () and 2,6-difluoro () variants. Meta-substituted halogens may reduce steric hindrance compared to ortho/para positions, influencing binding interactions .
  • Heterocyclic Linkers : The dihydro-pyrrole group in the target compound and –9 analogs enhances nitrogen-based reactivity and solubility compared to pyrazole () or simple acetyl groups ().

Physicochemical and Spectroscopic Properties

Data from analogs provides indirect insights:

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 350 g/mol (based on ’s chlorinated analog at 297.78 g/mol).
  • Spectroscopy: Analogous compounds in show characteristic MS fragmentation patterns (e.g., m/z 191.6 [M]) and elemental analysis (C, H, N, O percentages), which align with methanone cores and halogenated aryl groups .
  • Solubility: The dihydro-pyrrole methyl group likely improves solubility in polar solvents (e.g., ethanol), as seen in ’s crystallization studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Begin with Suzuki-Miyaura cross-coupling to attach the bromofluorophenyl group to the methanone core, using palladium catalysts (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) . Introduce the dihydro-pyrrole moiety via alkylation or reductive amination. Optimize reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) and monitor purity via HPLC with retention index validation .
  • Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (Pd)2-5 mol%Higher loading increases yield but may raise impurity levels
Temperature80-100°CExcess heat degrades dihydro-pyrrole
SolventDMF/THF mixPolarity affects coupling efficiency

Q. What analytical techniques are most effective for structural elucidation?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and dihedral angles (e.g., C-Br and C-F bond angles ). Complement with 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and 13C^{13}\text{C} NMR for carbonyl group verification. Compare experimental data with computational models (DFT) for validation .

Q. How can researchers develop robust HPLC/GC methods for purity assessment?

  • Methodology : Employ a C18 column with a gradient elution system (acetonitrile/water + 0.1% TFA). Use Kovacs retention indices for homolog identification . Validate method specificity using spiked impurity standards (e.g., EP-grade methanone derivatives ). Statistical analysis (ANOVA, Tukey’s test) ensures reproducibility across batches .

Advanced Research Questions

Q. What computational approaches are suitable for predicting biological activity and binding mechanisms?

  • Methodology : Perform molecular docking (AutoDock Vina) to screen against targets like kinase enzymes. Analyze pose clusters and score distributions to identify high-probability binding modes . Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over time. Cross-reference with SAR data from bromo/fluoro-phenyl analogs .

Q. How can contradictory SAR data from docking studies be resolved?

  • Methodology : Conduct exhaustive conformational sampling to explore pose space diversity. Use free-energy perturbation (FEP) to quantify binding affinity differences between ambiguous poses. Pair with experimental mutagenesis (e.g., alanine scanning) to confirm critical residues .

Q. What strategies are effective for impurity profiling and control during scale-up?

  • Methodology : Monitor synthetic intermediates via LC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives). Implement EP/ICH guidelines for impurity qualification (e.g., ≤0.15% threshold ). Use preparative HPLC for isolation and structural characterization of major impurities.

Q. How can metabolic stability and degradation pathways be investigated?

  • Methodology : Conduct in vitro microsomal assays (human liver microsomes) to identify phase I/II metabolites. Use LC-MS/MS to track degradation products (e.g., demethylation of the pyrrole ring). Compare with bioengineered renal tubule models to assess excretion efficiency .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-evaluate force field parameters (e.g., partial charges for halogen atoms) in docking models. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Reconcile data by analyzing ligand-protein solvation effects .

Q. What comparative studies are recommended to evaluate this compound against structural analogs?

  • Methodology : Synthesize analogs with varied substituents (e.g., 4-chloro instead of 4-bromo) and compare bioactivity in cell-based assays (e.g., IC₅₀ in cancer lines ). Use QSAR models to correlate electronic effects (Hammett constants) with activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。